molecular formula C15H13N3O B13908302 (5-Amino-2-pyrrol-1-yl-phenyl)-pyrrol-1-yl-methanone

(5-Amino-2-pyrrol-1-yl-phenyl)-pyrrol-1-yl-methanone

Cat. No.: B13908302
M. Wt: 251.28 g/mol
InChI Key: GOVWNIHIAVCOFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Amino-2-pyrrol-1-yl-phenyl)-pyrrol-1-yl-methanone is a compound that features a pyrrole ring system. Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom. Compounds containing pyrrole rings are known for their diverse biological activities and are found in many natural products .

Preparation Methods

The synthesis of (5-Amino-2-pyrrol-1-yl-phenyl)-pyrrol-1-yl-methanone can be achieved through various synthetic routes. One common method involves the Paal-Knorr reaction, where 2,5-dimethoxytetrahydrofuran is condensed with amines in the presence of a catalytic amount of iron (III) chloride .

Chemical Reactions Analysis

(5-Amino-2-pyrrol-1-yl-phenyl)-pyrrol-1-yl-methanone undergoes various chemical reactions, including:

Scientific Research Applications

(5-Amino-2-pyrrol-1-yl-phenyl)-pyrrol-1-yl-methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Amino-2-pyrrol-1-yl-phenyl)-pyrrol-1-yl-methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

(5-Amino-2-pyrrol-1-yl-phenyl)-pyrrol-1-yl-methanone can be compared with other pyrrole-containing compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

(5-amino-2-pyrrol-1-ylphenyl)-pyrrol-1-ylmethanone

InChI

InChI=1S/C15H13N3O/c16-12-5-6-14(17-7-1-2-8-17)13(11-12)15(19)18-9-3-4-10-18/h1-11H,16H2

InChI Key

GOVWNIHIAVCOFN-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)N)C(=O)N3C=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.